molecular formula C8H9NO2 B1176536 PAX-1 protein CAS No. 142661-96-9

PAX-1 protein

Cat. No.: B1176536
CAS No.: 142661-96-9
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Description

Overview of the Paired Box (PAX) Gene Family and its Significance

The paired box (PAX) gene family comprises a group of highly conserved genes found across a wide range of species, from invertebrates to vertebrates. nih.govjst.go.jpresearchgate.net These genes encode transcription factors characterized by the presence of a conserved DNA-binding domain known as the paired domain (PD). nih.govresearchgate.netwikipedia.orgbiologists.com In mammals, there are nine identified PAX genes, designated PAX1 through PAX9. jst.go.jpresearchgate.netbiologists.com

PAX proteins are often referred to as "master regulators" due to their critical roles in specifying and maintaining progenitor cell populations and orchestrating the development of various tissues and organs during embryogenesis. nih.govbiologists.commdpi.com Their functions involve regulating large transcriptional networks, and their activity is tightly controlled through mechanisms such as tissue-specific and temporal expression, as well as alternative splicing, which can generate different protein isoforms with varied structures and DNA-binding activities. nih.govbiologists.commdpi.commdpi.com Mutations in PAX genes are associated with a variety of developmental disorders and diseases, including skeletal malformations, organ defects, and certain cancers. nih.govresearchgate.netbiologists.commdpi.com

Historical Context of PAX-1 Protein Discovery and Initial Characterization

The discovery of the PAX gene family originated in 1986 with the cloning of the paired (prd) gene in Drosophila melanogaster. nih.govmdpi.com Subsequent studies identified that both the prd and gooseberry (gsb) genes in Drosophila contained a conserved "paired box" domain. nih.govresearchgate.net The rapid isolation of PAX gene homologs in various species, including mammals, followed these initial discoveries. mdpi.com

Research into murine Pax1 mutations, particularly the undulated alleles, played a significant role in the initial characterization of PAX-1's function. wikipedia.orgopenaccessjournals.compnas.org Studies on these mouse mutants, which exhibited skeletal malformations, demonstrated the requirement of Pax1 for the normal development of the vertebral column, sternum, and scapula. pnas.org Early work also showed that Pax1 expression could be detected in sclerotomal cells during mouse embryonic development, as well as in pharyngeal pouches and the developing sternum. pnas.orgpnas.org

Initial characterization of the this compound revealed its structure, containing a paired domain and an octapeptide motif, but lacking a homeodomain. researchgate.netmdpi.comresearchgate.net This structural composition is key to its classification within the PAX family subgroups.

Classification of PAX-1 within PAX Subgroups (Group I)

The mammalian PAX proteins are classified into four subgroups based on the presence or absence of specific structural motifs in addition to the paired domain: a homeodomain (HD) and an octapeptide. nih.govjst.go.jpresearchgate.netoup.com

PAX-1 is classified into Group I of the PAX gene family, along with PAX-9. jst.go.jpresearchgate.netwikipedia.orgoup.com Proteins in Group I are characterized by the presence of a paired domain and an octapeptide motif, but they lack a homeodomain. jst.go.jpresearchgate.netmdpi.com This structural characteristic distinguishes them from other PAX subgroups that contain a partial or complete homeodomain. researchgate.netmdpi.com The structural similarities within this subgroup suggest similar or partly overlapping roles in development, although specific functions can vary. jst.go.jp

The following table summarizes the classification of mammalian PAX proteins based on their domain structure:

PAX SubgroupMembersPaired Domain (PD)Octapeptide (OP)Homeodomain (HD)
Group IPAX1, PAX9PresentPresentAbsent
Group IIPAX2, PAX5, PAX8PresentPresentPartial
Group IIIPAX3, PAX7PresentPresentFull
Group IVPAX4, PAX6PresentAbsentFull

Data based on information from multiple sources. jst.go.jpresearchgate.netmdpi.comresearchgate.netoup.com

Detailed Research Findings

Research has elucidated the critical roles of PAX-1 in various developmental processes. In mice, mutations in Pax1 have been linked to the undulated phenotype, characterized by skeletal malformations, particularly affecting the vertebral column, sternum, and scapula. wikipedia.orgpnas.org Studies using Pax1 null mutant mice have confirmed its requirement for the development of these skeletal elements and have also demonstrated that Pax1 is haploinsufficient in some skeletal structures. pnas.org

PAX-1 is also expressed in the pharyngeal pouches during embryonic development, which give rise to structures such as the thymus, parathyroid glands, and middle ear. nih.govwikipedia.org Recent research has highlighted the essential role of PAX-1 in the development and function of the human thymus. nih.gov Bi-allelic, loss-of-function mutations in PAX1 have been identified as the cause of a syndromic form of severe combined immunodeficiency (SCID) associated with otofaciocervical syndrome type 2 (OTFCS2), underscoring its importance in thymic development. nih.gov These mutant PAX1 proteins exhibit altered conformation and reduced transcriptional activity. nih.gov

Further research indicates that PAX-1 acts as an important regulator of chondrocyte maturation and is involved in cartilage development. biorxiv.org Deletions involving the PAX1 gene locus have been associated with craniofacial deformities and abnormal vertebral bodies in humans. biorxiv.org Genome-wide association studies have also linked variants near PAX1 with human facial phenotypes, such as nose width. biorxiv.org

PAX-1 has been shown to interact with other proteins, such as MEOX1 and MEOX2, which are involved in somite development, suggesting its participation in complex molecular networks regulating embryonic development. uniroma2.it Additionally, studies have investigated the methylation of the PAX1 gene in the context of certain diseases, such as cervical cancer, suggesting potential roles beyond development. researchgate.netresearchgate.net

Research findings highlight the conserved nature of PAX-1 across species, with relatively high amino acid sequence identity between human and mouse PAX1 proteins, particularly in the paired box domain. researchgate.netbiorxiv.org This conservation suggests a vital role for PAX-1 in early embryogenesis in both species. biorxiv.org

Properties

CAS No.

142661-96-9

Molecular Formula

C8H9NO2

Synonyms

PAX-1 protein

Origin of Product

United States

Molecular Architecture and Expression of Pax 1 Protein

Genomic Locus and Transcript Variants of PAX-1

The gene encoding the PAX-1 protein is located on the short (p) arm of human chromosome 20 at position 11.22. wikipedia.orggenecards.org In the mouse genome, the corresponding gene, Pax1, is found on chromosome 2. frontiersin.orgnih.gov The human PAX1 gene gives rise to multiple transcript variants through alternative splicing, leading to different protein isoforms. The two primary human isoforms are listed in the NCBI database. nih.govresearchgate.net Isoform 1 represents the full-length protein, while Isoform 2 results from an alternative 3' coding-region splice site, which produces a protein with a shorter C-terminus. nih.gov

Attribute Information Source
Human Gene PAX1 genecards.org
Genomic Locus Chromosome 20p11.22 wikipedia.orggenecards.org
Mouse Gene Pax1 frontiersin.orgnih.gov
Mouse Genomic Locus Chromosome 2 frontiersin.orgnih.gov
Human Isoform 1 NP_006183.2 nih.govresearchgate.net
Human Isoform 2 NP_001244025.1 nih.govresearchgate.net

Protein Domain Organization and Structural Features

PAX-1 is a transcription factor whose structure is defined by specific functional domains that dictate its molecular interactions and regulatory role. researchgate.net The protein contains a highly conserved paired-box domain (PD) and an octapeptide (OP) domain. frontiersin.orgnih.gov It is classified as a Group I PAX protein, a subgroup characterized by the presence of the PD and OP domains but a notable absence of a homeodomain. researchgate.net

The defining feature of all PAX proteins is the Paired Domain (PD), a 128-amino acid sequence responsible for binding to DNA. frontiersin.orgnih.govpnas.org This domain is structurally bipartite, consisting of two distinct subdomains: an N-terminal subdomain (PAI or NTD) and a C-terminal subdomain (RED or CTD), connected by a flexible linker. embl.deresearchgate.net

Both the PAI and RED subdomains fold into three-helical structures and contain a helix-turn-helix (HTH) motif, a common DNA-binding structure that interacts with the major groove of the DNA. embl.de The PAI subdomain also features an N-terminal β-hairpin structure, sometimes called a 'wing', which makes additional contacts with the DNA. embl.de The sequence-specific DNA binding of PAX-1 is mediated solely by this complex domain. nih.gov

Domain/Subdomain Structure Function Source
Paired Domain (PD) 128 amino acids, bipartite structureOverall DNA-binding frontiersin.orgnih.govpnas.org
PAI (NTD) N-terminal subdomain with HTH motif and β-hairpinDNA-binding embl.deresearchgate.net
RED (CTD) C-terminal subdomain with HTH motifDNA-binding embl.deresearchgate.net

Located C-terminal to the Paired Domain is a conserved eight-amino acid sequence known as the Octapeptide domain (OP). frontiersin.orgnih.gov This domain is not involved in DNA binding but functions as a docking site for other proteins. frontiersin.orgnih.gov In several PAX family members, the OP domain mediates interactions with transcriptional co-repressors, such as those from the Groucho (GRG) family, thereby playing a role in modulating the transcriptional activity of the protein, often exerting an inhibitory effect on gene expression. frontiersin.orgnih.govresearchgate.net

Unlike many other PAX proteins which are classified into groups II, III, and IV, PAX-1 lacks a homeodomain. nih.govresearchgate.net The homeodomain is another type of DNA-binding domain that, in other PAX proteins, can bind DNA independently or cooperatively with the Paired Domain. nih.gov The absence of a homeodomain in PAX-1 means that its entire DNA-binding specificity and function are reliant on the Paired Domain alone. nih.gov This structural distinction underlies the specific functional roles of Group I PAX proteins compared to other members of the family.

Subcellular Localization of this compound (e.g., Nuclear Localization)

As a transcription factor, the primary site of PAX-1 function is within the cell nucleus. wikipedia.orgjensenlab.org Its localization to the nucleus is essential for its role in regulating gene expression, as it must access the genomic DNA to bind to specific regulatory sequences of its target genes. jensenlab.org

Spatiotemporal Expression Patterns During Embryogenesis

The expression of PAX-1 is tightly controlled both spatially and temporally during the embryonic development of vertebrates. nih.gov Its expression pattern is highly conserved across species and is critical for the proper formation of the axial skeleton, thymus, and other structures. nih.govnih.gov

In mouse embryos, Pax1 transcripts are first detected around embryonic day 8.5 (E8.5) in the ventromedial portion of the newly formed somites. nih.govpnas.org By E9.5, its expression is evident in the sclerotome cells, which are the precursors to the vertebral column, and in the endoderm of the pharyngeal pouches, which contribute to the thymus and parathyroid glands. nih.govpnas.orgbiologists.com At E10.5, expression becomes more robust in the sclerotome cells that are migrating toward the notochord. nih.gov Later in development, PAX-1 expression is confined to the developing intervertebral discs and the perichondria, the tissue surrounding the cartilage of the vertebral bodies. pnas.org Expression also appears in the limb buds around E10.0 and the developing sternum at E13.5. pnas.org A similar expression profile is observed in chick embryos, reinforcing the role of PAX-1 in sclerotome differentiation and vertebral formation. nih.gov

Embryonic Day (Mouse) Location of Expression Developmental Process Source
E8.5 Ventromedial somitesSclerotome formation nih.govpnas.org
E9.5 Sclerotome, Pharyngeal pouchesVertebral and thymus development nih.govpnas.orgbiologists.com
E10.0 Anterior proximal limb budsLimb development pnas.org
E10.5 Migrating sclerotome cellsVertebral patterning nih.gov
Later Stages Intervertebral disc anlagen, PerichondriaVertebral column segmentation pnas.org
E13.5 Developing sternumSternum formation pnas.org

Expression in Nascent Somites and Emerging Sclerotome

The expression of PAX-1 is first detected in the paraxial mesoderm around the eight-somite stage in avian embryos. nih.gov In mouse embryos, PAX-1 transcripts can be identified as early as embryonic day 8.5 (E8.5) in the ventromedial part of newly formed somites as they undergo de-epithelialization. frontiersin.orgbiologists.com This region corresponds to the emerging sclerotome, the portion of the somite that gives rise to the vertebral column and ribs. biologists.comuea.ac.uk Initially, PAX-1 is expressed uniformly in the sclerotome cells. biologists.com

As development progresses, the expression pattern of PAX-1 becomes more defined. In more mature somites, PAX-1 expression is progressively localized first to the ventral-medial regions and then to the caudal-ventral-medial quadrant. nih.gov This specific expression pattern is consistent with the role of PAX-1 in sclerotomal differentiation and the subsequent formation of the vertebral cartilage from the caudal half of the sclerotome. nih.gov Studies in chick embryos have shown that perturbing PAX-1 expression leads to abnormalities in somite structure, including loss or fusion of somites, highlighting its functional importance in the proper segmentation of the somites and in sclerotomal differentiation. frontiersin.orgnih.gov While PAX-1 is crucial for the specification, proliferation, and differentiation of sclerotome cells after the sclerotome has formed, it is not essential for the initial formation of the sclerotome from the epithelial somite. frontiersin.org The induction of PAX-1 expression in the paraxial mesoderm is dependent on signals from the notochord and the floor plate. nih.gov

Expression of PAX-1 in Somite and Sclerotome Development
Embryonic StageLocation of PAX-1 ExpressionAssociated Developmental Process
Mouse: E8.5Ventromedial part of newly formed somitesEmergence of the sclerotome
Avian: ~Eight-somite stageParaxial mesodermInitiation of sclerotome formation
Mouse: E9.5Sclerotome cellsEarly sclerotome differentiation
Mouse: E10.5Stronger expression in the caudal half of each sclerotomePatterning of the sclerotome

Patterning within the Developing Axial Skeleton (Vertebral Column and Intervertebral Discs)

Following its initial expression in the nascent somites, PAX-1 plays a crucial role in the development of the axial skeleton. At embryonic day 10.5 (E10.5) in mice, PAX-1 is strongly expressed in almost all sclerotome cells, which then migrate towards the notochord. frontiersin.orgbiologists.com As these cells begin to chondrify to form the vertebral bodies around day 12.0, PAX-1 expression is downregulated in the anlagen of the vertebral bodies. biologists.com However, its expression is maintained in the anlagen of the intervertebral discs and in the perichondrium surrounding the vertebral bodies. frontiersin.orgbiologists.comresearchgate.net

The functional significance of PAX-1 in axial skeleton development is evident from studies of mutant mice. nih.gov Mice with mutations in the PAX-1 gene, such as the undulated (un) mutant, exhibit severe malformations of the vertebral column. biologists.comnih.gov Pax-1-deficient mice lack vertebral bodies and intervertebral discs, and the proximal parts of the ribs are also missing or severely malformed. biologists.comnih.gov This indicates that PAX-1 is necessary for the development of the ventral parts of the vertebrae. biologists.comnih.gov While sclerotomes are formed in these mutant embryos, abnormalities become apparent from day 10.5 onwards. nih.gov PAX-1 is thought to be required for the transition of the ventral sclerotome from a mesenchymal state to the onset of chondrogenesis. biologists.comnih.gov Furthermore, PAX-1 acts synergistically with another PAX gene, PAX-9, to regulate the proliferation of sclerotome cells and the formation of the vertebral column. frontiersin.orgbiologists.com Double mutants for PAX-1 and PAX-9 show a complete absence of vertebral bodies and intervertebral discs, a more severe phenotype than either single mutant. biologists.com

Expression in Pharyngeal Pouches and Thymus Anlagen

The expression of PAX-1 is not limited to the developing skeleton. It is also found in the endoderm of the pharyngeal pouches, which are the precursors to several structures in the head and neck, including the thymus and parathyroid glands. nih.govbiologists.commdpi.com In mouse embryos, PAX-1 expression is detected in the endodermal epithelium of the foregut region and specifically in the third pharyngeal pouch, which gives rise to a portion of the thymus epithelium. biologists.comnih.gov At day 9.5 of mouse development, PAX-1 is expressed in the first and second pharyngeal pouches, with weaker expression in the third. biologists.com By day 10.5, strong PAX-1 expression is also present in the third pharyngeal pouch. biologists.comresearchgate.net

PAX-1 expression is maintained in the thymic epithelial cells throughout its development and even into adulthood, where it is found in a small subset of cortical epithelial cells. biologists.comnih.gov The functional importance of PAX-1 in thymus development is demonstrated in PAX-1 mutant mice, which show defects in the formation of the thymus microenvironment necessary for normal T-cell maturation. biologists.comnih.gov These mice have a reduced number of thymocytes, particularly affecting the immature CD4+8+ and mature CD4+ subsets. biologists.com This indicates that PAX-1 is essential for proper thymus development and function. biologists.com In medaka embryos, PAX-1 expression in the pharyngeal endoderm prefigures the location of subsequent pouches, suggesting a key role in the segmentation of the pharyngeal arches. nih.gov

Timeline of PAX-1 Expression in Pharyngeal Pouches and Thymus
Embryonic Stage (Mouse)Location of PAX-1 ExpressionSignificance
Day 9.5First and second pharyngeal pouches (strong), third pharyngeal pouch (weak)Initiation of pharyngeal arch patterning
Day 10.5Strong expression in the third pharyngeal pouchDevelopment of thymus primordium
Day 12.5Large proportion of cells in the thymus primordiumEstablishment of the thymic anlagen
Day 14.5 onwardsExpression becomes more restricted within the developing thymusDifferentiation of thymic epithelial cells
AdultSmall fraction of cortical thymic stromal cellsMaintenance of thymus function

Role in Appendicular Skeleton and Girdle Development (Limb/Fin Buds, Pectoral Girdle, Scapula)

In addition to the axial skeleton, PAX-1 is also involved in the formation of the appendicular skeleton. frontiersin.org PAX-1 is transiently expressed in the developing limb buds of mouse embryos. biologists.comnih.gov Specifically, PAX-1 transcripts are found at the anterior proximal margin of the limb buds. nih.gov In the pectoral girdle region, PAX-1 is expressed proximally in the condensed mesenchyme surrounding the junction of the developing scapula, humerus, and coracoid. nih.gov This expression domain contributes significantly to parts of the pectoral girdle. biologists.com

The functional relevance of this expression is highlighted by the skeletal abnormalities observed in PAX-1 mutant mice. nih.gov These mice exhibit severe developmental defects in the pectoral girdle, including fusions of skeletal elements that should remain separate and failures in the differentiation of blastemas into cartilage. nih.gov This demonstrates an important function for PAX-1 in the development of the appendicular skeleton, particularly the scapula. frontiersin.orgnih.gov While PAX-1 is also expressed in the developing hindlimb buds, no significant malformations have been detected in the corresponding regions of PAX-1 mutant mice. nih.gov In chick embryos, reducing PAX-1 expression can lead to morphological defects in the shoulder girdle, further supporting its role in this region. frontiersin.org

Expression in Craniofacial Structures and Other Tissues

PAX-1 expression has also been documented in various craniofacial structures and other embryonic tissues. frontiersin.org It appears in the facial mesenchyme, which contributes to the formation of the facial skull. frontiersin.orgnih.gov Additionally, PAX-1 is expressed in the developing sternum. frontiersin.org The broad expression pattern of PAX-1 in skeletal precursors is consistent with the widespread skeletal abnormalities observed in PAX-1 null mice, which affect the vertebral column, sternum, and scapula. frontiersin.org The diverse roles of PAX-1 in craniofacial and skeletal development are further underscored by its association with otofaciocervical syndrome in humans, which involves anomalies of the ear, face, and cervical vertebrae. frontiersin.org

Functional Roles of Pax 1 Protein in Developmental Biology

Regulation of Fundamental Cellular Processes

PAX-1 contributes to the intricate coordination of cellular behaviors that underpin embryonic development, including controlling cell division, guiding cell fate decisions, and influencing cell movement and tissue organization.

Research indicates that PAX-1 is involved in regulating cell proliferation, a process essential for generating sufficient cell numbers during development. Studies, particularly in mouse models, have shown that PAX-1 acts synergistically with other factors, such as PAX9 and MFH1 (FOXC2), to control the mitotic activity of sclerotomal cells. harvard.edustjohnslabs.comwikipedia.orggenecards.org Reduced cell proliferation in the ventromedial regions of the sclerotomes has been observed in the absence of functional PAX1 and PAX9, highlighting their combined importance in this process. stjohnslabs.com

Synergistic Factors in PAX-1 Mediated Cell ProliferationDevelopmental ContextObserved Effect on ProliferationSource
PAX9Sclerotome developmentSynergistic control harvard.edustjohnslabs.comgenecards.org
MFH1 (FOXC2)Sclerotome developmentSynergistic control harvard.edustjohnslabs.comgenecards.org
Hoxa3Thymus epithelial cellsSynergistic action harvard.edustjohnslabs.com

PAX-1 plays a significant role in directing the differentiation of specific cell lineages, particularly within the sclerotome. It is essential for the transition of mesenchymal sclerotome cells towards chondrogenesis, the process of cartilage formation. nih.govwikipedia.org While not required for the initial formation of the sclerotome from epithelial somites, PAX-1 is critical for the subsequent differentiation of these cells. harvard.edu Studies have shown that PAX-1, often in conjunction with PAX9, is required and sufficient to induce chondrogenic differentiation in sclerotomal cells, partly by activating downstream targets like Bapx1.

PAX-1 influences the migration and spatial organization of cells, contributing to proper tissue patterning during embryogenesis. It is involved in the migration of sclerotome cells towards the notochord, a crucial step in vertebral column formation. harvard.edu Abnormalities in sclerotome condensation and the segmental arrangement of vertebral structures observed in PAX-1 mutants underscore its role in tissue patterning. PAX-1's expression pattern itself is dynamic, initially uniform in sclerotome cells and later becoming restricted to specific compartments, reflecting its role in regional patterning.

Critical Functions in Skeletogenesis

PAX-1's most well-defined functions lie in the development of the skeletal system, particularly the axial skeleton. Its involvement spans from the early specification of sclerotomal cells to their differentiation into cartilage.

PAX-1 is an early marker of sclerotome fate and its expression is induced in the ventromedial somite in response to signals like Sonic hedgehog (Shh) from the notochord and floor plate. genecards.org While sclerotome formation can occur in the absence of PAX-1, the protein is essential for the subsequent specification and differentiation of these cells into their destined skeletal components. harvard.eduwikipedia.org The functional redundancy and synergistic action with PAX9 are particularly evident in sclerotome development, where combined deficiency leads to severe defects in vertebral body and intervertebral disc formation.

A key function of PAX-1 in skeletogenesis is the promotion of chondrogenic differentiation. PAX-1, along with PAX9, activates the expression of Bapx1, a transcription factor crucial for initiating chondrogenesis in sclerotomal cells. Overexpression of PAX-1 has been shown to induce Bapx1 expression and initiate chondrogenic differentiation. However, the role of PAX-1 in chondrogenesis appears complex, with some studies suggesting it might act as a negative regulator during later stages of chondrocyte maturation, potentially antagonizing the effects of Sox9. harvard.edu Despite this, its early role in promoting the differentiation towards a chondrogenic lineage is well-established.

Target Genes Regulated by PAX-1 in SkeletogenesisProcess InvolvedNotesSource
Bapx1 (Nkx3.2)Initiation of ChondrogenesisDirectly activated by PAX-1 and PAX9; essential for differentiation. harvard.edu
Sox9Chondrocyte differentiationPAX-1 may antagonize Sox9 activity in later stages. harvard.edu
Aggrecan (Acan)Cartilage formationExpression can be promoted by PAX-1; downregulated by excess PAX-1.
Collagen II (Col2α1)Cartilage formationDownregulated by excess PAX-1.
Chondromodulin-1 (Chm1)Cartilage formationDownregulated by excess PAX-1.

Inhibition of Chondrocyte Maturation at Specific Stages

PAX-1 has been shown to act as a negative regulator of chondrocyte maturation. nih.gov While it indirectly promotes the early stages of chondrogenic differentiation, its continued expression during later stages inhibits the maturation process. nih.gov Research in chick embryos demonstrated that forced expression of PAX-1 resulted in shortened skeletal elements with reduced proteoglycan accumulation in cartilage. nih.gov PAX-1 misexpression in cultured chondrocytes led to aberrant cell morphology and downregulation of key cartilage marker genes such as Sox9, Nkx3.2, Aggrecan, Ihh, Col2a1, and Chm1. nih.gov This suggests that PAX-1 antagonizes the SOX9-driven chondrocyte maturation. nih.gov

Formation of Vertebral Bodies and Intervertebral Discs

PAX-1 is crucial for the normal formation of the vertebral column. genecards.orgbiologists.com It is required for the development of the ventral parts of vertebrae. biologists.com PAX-1-deficient mice exhibit a lack of vertebral bodies and intervertebral discs, a phenotype that is particularly severe in the lumbar region and the tail. biologists.comnih.gov PAX-1 is expressed in sclerotome cells early in development and later becomes confined to the anlagen of the intervertebral discs and the perichondria surrounding the vertebral body cartilage blastemas. biologists.compnas.org PAX-1 function is necessary for essential steps in ventral sclerotome differentiation, specifically the transition from the mesenchymal stage to the onset of chondrogenesis. nih.govresearchgate.net Furthermore, PAX-1 is involved in the late stages of intervertebral disc development. biologists.comnih.gov PAX1 acts cooperatively with PAX9 and MFH1 (FOXC2) to regulate the proliferation of sclerotome cells during vertebral column formation. frontiersin.orgnih.gov Double mutant mice for Pax1 and Pax9 completely lack the medial derivatives of the sclerotomes, including vertebral bodies, intervertebral discs, and the proximal parts of the ribs, indicating a synergistic role. frontiersin.orgbiologists.com

Development of Ribs, Sternum, and Scapula

In addition to the vertebral column, PAX-1 plays a role in the development of other skeletal elements. The proximal parts of the ribs are missing or severely malformed in Pax1 mutant mice. nih.govbiologists.com PAX-1 null mice also show skeletal abnormalities in the sternum and scapula, consistent with its expression profile in these tissues. nih.govpnas.org PAX-1 is required for the development of the sternum and scapula. pnas.org In the scapula, PAX-1 expression is facilitated by BMP signaling and is important for the formation of the scapula blade. escholarship.org

Involvement in Thymus Organogenesis

PAX-1 is essential for the development of the thymus, an organ derived from the pharyngeal pouches. frontiersin.orgnih.govbiologists.com PAX-1 is expressed in the pharyngeal pouches that give rise to the thymus. pnas.orgnih.gov

Pharyngeal Endoderm Development

PAX-1 expression starts in the early endodermal epithelium lining the foregut region and includes the epithelium of the third pharyngeal pouch, which contributes to the thymus epithelium. biologists.comresearchgate.netnih.gov PAX-1 plays crucial roles in pharyngeal pouch segmentation. biologists.com In medaka, pax1 expression in the endoderm prefigures the location of the next pouch. biologists.com PAX-1 is required for the reiterative pattern of pax1 expression in the pharyngeal endoderm. biologists.com PAX1 also represses the canonical Wnt signaling pathway, which plays a role in endoderm differentiation, including the foregut/pharyngeal endoderm cells that give rise to the thymus epithelium. nih.gov

Thymic Epithelial Cell Specification and Maturation

PAX-1 protein expression is detected in thymic epithelial cells throughout thymic development and in the adult thymus. biologists.comresearchgate.netnih.gov Expression starts in the early endodermal epithelium of the pharyngeal pouches and is later maintained in a fraction of cortical thymic epithelial cells. biologists.comresearchgate.net PAX-1 is necessary for establishing the thymus microenvironment required for normal T cell maturation. biologists.comresearchgate.netnih.gov Mutations in the Pax1 gene affect thymic epithelial cell development, leading to thymic ectopia and hypoplasia due to increased cell death and decreased proliferation. frontiersin.orgaai.org PAX-1 acts synergistically with HOXA3 in thymic epithelial cell development. frontiersin.orgaai.orgoup.com

Influence on Thymocyte Maturation Contexts

Mutations in the Pax1 gene not only affect the total size of the thymus but also the maturation of thymocytes. frontiersin.orgbiologists.comresearchgate.net In Pax1 mutant mice, the number of thymocytes is reduced, primarily affecting the CD4+8+ immature and CD4+ mature thymocyte subsets. biologists.comresearchgate.netnih.govcapes.gov.br This indicates that PAX-1 expression in the thymus epithelium is necessary for normal T cell maturation. biologists.comresearchgate.netnih.gov

Molecular Mechanisms and Regulatory Networks of Pax 1 Protein Action

Transcriptional Regulation by PAX-1 Protein

PAX-1 influences the expression of target genes through direct DNA binding and modulation of transcriptional machinery frontiersin.org.

Direct DNA-Binding Sites and Sequence Specificity

The paired-box domain of PAX-1 is responsible for its DNA-binding activity frontiersin.orgresearchgate.netnih.govgenecards.org. PAX-1 has been shown to bind to specific DNA sequences, such as the recognition sequence 4 (RS4) pnas.org. Studies using DNA-binding assays have demonstrated that PAX-1 can interact with specific oligonucleotide sequences, such as the S1 oligonucleotide, but not with others like S2 uea.ac.uk. Mutations within the paired domain of PAX-1 can alter its DNA-binding affinity and transcriptional activity pnas.org.

Identification and Characterization of PAX-1 Target Genes (e.g., Bapx1, Sox5, Acan, Col2a1, Wwp2)

PAX-1 regulates the expression of several genes crucial for development. Bapx1 (also known as Nkx3.2) is a known target gene that PAX-1 can transactivate by binding to its promoter region in sclerotome cells frontiersin.orgresearchgate.netresearchgate.netuea.ac.uk. PAX-1, often in conjunction with PAX9, positively regulates key cartilage development genes such as Sox5, Acan (Aggrecan), Col2a1 (Collagen II alpha 1 chain), and Wwp2 (WW domain containing E3 ubiquitin protein ligase 2) nih.govresearchgate.net. These genes are among the top positively regulated targets of PAX1 and PAX9, and their knockout mutants exhibit skeletal defects similar to PAX1/PAX9 double mutants nih.gov. Studies have shown that PAX1/9 can regulate the expression levels of chondrogenic genes, although they may not be essential for their initial transcription researchgate.net. For instance, Sox5, Acan, and Wwp2 were found to be activated by both PAX1/PAX9 and the BMP pathway nih.gov.

Here is a table summarizing some identified PAX-1 target genes:

Target GeneRole/FunctionRegulation by PAX-1ContextSource
Bapx1Chondrogenic differentiationTransactivationSclerotome cells frontiersin.orgresearchgate.netuea.ac.uk
Sox5Cartilage development, Chondrocyte maturationPositive regulationIntervertebral mesenchyme, inner annulus fibrosus nih.govresearchgate.netnih.gov
AcanCartilage ECM component (Aggrecan)Regulation (Positive/Negative)Developing vertebral column, Annulus fibrosus frontiersin.orgnih.govresearchgate.net
Col2a1Cartilage ECM component (Collagen II)Positive regulationDeveloping vertebral column, IVDs frontiersin.orgnih.govnih.gov
Wwp2E3 ubiquitin ligase, cartilage developmentPositive regulationMouse vertebral column tissue, IVDs frontiersin.orgnih.govresearchgate.net
PDGFRαCell proliferation, potential role in spina bifidaUp-regulation (mutant Pax1)Tera-2 cells pnas.org

Mechanisms of Transcriptional Transactivation and Repression

PAX-1 can act as both a transcriptional activator and repressor frontiersin.orgmdpi.com. It can transactivate regulatory sequences in the promoter region of genes like Bapx1 frontiersin.orgresearchgate.net. Conversely, PAX-1 has been shown to act as a negative regulator during chondrogenic differentiation by downregulating cartilage marker genes such as Col2a1, Aggrecan, and Sox9 frontiersin.org. This repressive effect can be partially rescued by SOX9 overexpression, suggesting that PAX-1 antagonizes SOX9-driven chondrocyte maturation frontiersin.org. PAX1 and PAX9 can compete with SOX9 for binding sites on enhancers, such as the Aggrecan enhancer, leading to reduced transactivation frontiersin.orgnih.govresearchgate.net. PAX1 can also repress the canonical Wnt signaling pathway by competing with SUMO E3 ligase PIASy to bind to TCF7L2, thereby reducing TCF7L2 transcriptional activity and protein stability researchgate.net. Additionally, PAX1 forms a complex with WDR5 and SET1B to regulate the H3K4me3 level within the promoters of certain genes frontiersin.orgresearchgate.net.

Protein-Protein Interactions and Functional Complexes

PAX-1 engages in protein-protein interactions through its paired-box and octapeptide domains, forming functional complexes that modulate its activity and regulatory outcomes frontiersin.orgnih.gov.

Cooperative and Synergistic Interactions with Other Transcription Factors (e.g., PAX9, MFH1/FOXC2, Hoxa3)

PAX-1 exhibits cooperative and synergistic interactions with several other transcription factors. PAX1 and PAX9, which belong to the same subgroup of PAX proteins and share high sequence similarity in their paired domains, often function synergistically, particularly in the development of the axial skeleton frontiersin.orgnih.govnih.govpnas.orgbiologists.com. Double mutant mice lacking both PAX1 and PAX9 show much more severe vertebral column defects than single mutants, including the complete absence of vertebral bodies and intervertebral discs, highlighting their functional redundancy and synergy frontiersin.orgnih.govnih.govbiologists.com.

PAX1 also cooperates with MFH1, also known as FOXC2, a winged helix/forkhead transcription factor frontiersin.orgnih.govoup.comgenecards.orggu.se. PAX1 and MFH1 act synergistically to regulate the proliferation of sclerotome cells during vertebral column formation frontiersin.orgnih.gov. Double mutants for Mfh1 and Pax1 show more severe vertebral column malformations than single mutants frontiersin.orgnih.gov.

In the context of thymus development, PAX1 interacts synergistically with Hoxa3 frontiersin.orgresearchgate.netscbt.comcore.ac.ukaai.org. Mutations in both Hoxa3 and Pax1 in mice lead to defective thymic epithelial cell development, resulting in thymic ectopia and hypoplasia, a phenotype more severe than that observed in single mutants scbt.comcore.ac.ukaai.org. This synergy involves the regulation of epithelial cell death and proliferation core.ac.uk.

Here is a table summarizing cooperative/synergistic interactions:

Interacting ProteinContextOutcome of InteractionSource
PAX9Axial skeleton developmentSynergistic regulation of proliferation, migration, mesenchymal condensation; Functional redundancy frontiersin.orgnih.govnih.govbiologists.com
MFH1 (FOXC2)Vertebral column formationSynergistic regulation of sclerotome cell proliferation frontiersin.orgnih.gov
Hoxa3Thymus epithelial cell developmentSynergistic effect on cell death and proliferation, leading to hypoplasia and ectopia frontiersin.orgscbt.comcore.ac.ukaai.org

Antagonistic Interactions (e.g., with SOX9)

PAX-1 can also engage in antagonistic interactions with other transcription factors. A notable example is its interaction with SOX9, a master regulator of chondrogenesis frontiersin.orgnih.govresearchgate.netplos.org. PAX1 and PAX9 can play antagonistic roles with SOX9 in the enhancer region of Aggrecan frontiersin.orgnih.govresearchgate.net. In the presence of SOX9, which typically drives robust Aggrecan expression, PAX1/9 competes with SOX9 for occupancy of overlapping binding sites on the Aggrecan enhancer, resulting in reduced transactivation of Aggrecan frontiersin.orgnih.govresearchgate.net. This competition contributes to the differential regulation of Aggrecan expression in a context-dependent manner nih.gov. Physical interaction between PAX1 and SOX9 has been observed nih.gov.

Here is a table summarizing antagonistic interactions:

Interacting ProteinContextOutcome of InteractionSource
SOX9Aggrecan enhancer regulation, ChondrogenesisCompetition for binding sites, leading to reduced transactivation of Aggrecan; Antagonizes SOX9-driven maturation frontiersin.orgnih.govresearchgate.net

Additional reported interactions for PAX1 include MEOX1 and MEOX2 wikipedia.org.

Interactions with SUMO E3 Ligases (e.g., PIASy) and Co-repressors (e.g., GRG4)

PAX1 engages in significant interactions with both SUMO E3 ligases and co-repressors, influencing its transcriptional activity. Research indicates that PAX proteins, including those in Group II like PAX1, interact with corepressors belonging to the Groucho family, notably GRG4 (TLE4). idrblab.netnih.govnih.govnih.govuni-freiburg.de This interaction is often associated with transcriptional repression. idrblab.netnih.govnih.gov The octapeptide motif within PAX proteins is recognized as a binding site crucial for these interactions with Groucho proteins. genecards.orgidrblab.netnih.govnih.gov

Furthermore, PAX1 has been shown to repress the canonical Wnt signaling pathway through a mechanism involving competition with the SUMO E3 ligase PIASy (PIAS4). guidetopharmacology.orgncpsb.org.cnuniroma2.it PAX1 competes with PIASy to bind to TCF7L2 (TCF4), a key transcription factor in the Wnt pathway. guidetopharmacology.orgncpsb.org.cnuniroma2.itnih.gov This competition disrupts the SUMOylation level of TCF7L2, leading to reduced transcriptional activity and decreased protein stability of TCF7L2. guidetopharmacology.orgncpsb.org.cnuniroma2.itnih.gov PIASy is known to interact with and stimulate the sumoylation of Wnt pathway transcription factors like LEF1 and TCF4. nih.govjournalarrb.com

Formation of Multimeric Protein Complexes

PAX proteins have the capacity to form multimeric protein complexes, including homo- or heterodimers with other PAX proteins, which is important for their DNA binding activity. nih.gov Beyond interactions within the PAX family (such as the observed complex formation between PAX3 and PAX7), PAX1 also forms complexes with other proteins to exert its functions. nih.gov For instance, PAX1 has been shown to act synergistically with MFH1 and PAX9 in regulating cell proliferation in sclerotome cells. citeab.com Additionally, PAX1 participates in complexes with proteins like WDR5 and SET1B, influencing epigenetic modifications such as the regulation of H3K4me3 levels. uniroma2.it The synergistic and sometimes redundant functions of PAX1 and PAX9 are evident in sclerotome development. uniprot.org

Integration with Developmental Signaling Pathways

PAX1's activity is closely integrated with several major developmental signaling pathways, highlighting its central role in coordinating cellular processes during embryogenesis. Analysis of PAX1-expressing cells during intervertebral disc development has revealed enrichment of genes involved in Wnt, TGF-β, and Hedgehog signaling pathways. wikipedia.org This suggests significant cross-talk and regulatory interplay between PAX1 and these pathways. Signaling molecules acting upstream of PAX1 are known to influence its role in embryonic development. genecards.orguniroma2.itciteab.com

Cross-talk with Sonic Hedgehog (Shh) Signaling

Sonic Hedgehog (Shh) signaling is a critical inductive signal during embryonic development, particularly for the specification of the sclerotome, a tissue where PAX1 is highly expressed. dntb.gov.ua SHH signaling emanating from the notochord and floor plate is a key upstream regulator that directs sclerotome development through the activation of transcription factors like PAX1 and PAX9. dntb.gov.ua Studies have demonstrated that SHH is both sufficient and essential for the activation of PAX1 in somites. uniprot.orgdeciphergenomics.org The sustained expression of early sclerotome markers, including PAX1, is dependent on the presence of Shh signals; their expression is lost in the absence of this signaling. frontiersin.org Furthermore, in the ventral somite, SHH signals from the notochord are thought to counteract BMP signaling, partly through the action of the BMP antagonist Noggin. nih.gov

Interplay with Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Protein (BMP) signaling plays an antagonistic role to PAX1 expression in certain developmental contexts. Elevated BMP signaling has been shown to limit the expression of PAX1 and PAX9, and excessive BMP signaling can lead to a loss of their expression. dntb.gov.ua Specifically, BMPs such as BMP4 and BMP2 have been demonstrated to repress PAX1 expression, for instance, in the developing chick wing. idrblab.cndoaj.org The repression of sclerotome development by BMP signaling is relieved by the expression of BMP inhibitors, which is crucial for sclerotome induction. dntb.gov.ua Despite this antagonistic relationship in some contexts, PAX1 and PAX9 are also intertwined with BMP pathways, and PAX1/PAX9 can positively regulate BMP4 expression. wikipedia.org BMP and PAX genes collectively play a synergistic role in bone development, indicating complex interactions between these pathways. nih.gov However, research on BMP-7 treatment showed upregulation of Smad activity, while PAX1 activity remained unchanged under those specific conditions. uniprot.org

Relationship with Transforming Growth Factor Beta (TGF-β) Signaling

The Transforming Growth Factor Beta (TGF-β) signaling pathway also interacts with PAX1 in developmental processes. Genes involved in TGF-β signaling are enriched in PAX1-expressing cells during the development of the intervertebral disc. wikipedia.org PAX1 and PAX9 are intertwined with TGF-β pathways and regulate genes controlled by these pathways in the intervertebral disc. wikipedia.org In conjunction with BMP and TGF-β signaling, PAX1/PAX9 appear to be primarily involved in promoting the differentiation of the Inner Annulus Fibrosus (IAF). wikipedia.org The TGF-β superfamily of genes has been found to activate PAX and SOX transcription factors. uniprot.org Gene set enrichment analysis related to PAX1 has indicated a sequential intensification of TGF-β signaling pathways. uniprot.org While TGF-β signaling is known to repress other PAX proteins like PAX2, the precise direct regulatory effect of TGF-β on PAX1 expression or activity requires further detailed investigation based on the currently available information. wikipedia.org

Repression of Canonical Wnt Signaling Pathway

A significant molecular function of PAX1 is its role as a repressor of the canonical Wnt signaling pathway in vertebrate cells. guidetopharmacology.orgncpsb.org.cnuniroma2.it This repression is achieved through a specific mechanism where PAX1 competes with the SUMO E3 ligase PIASy for binding to TCF7L2. guidetopharmacology.orgncpsb.org.cnuniroma2.itnih.gov Overexpression of PAX1 has been shown to disrupt the interaction between TCF7L2 and PIASy in a dose-dependent manner. nih.gov Ectopic expression of PAX1 leads to a notable decrease in the SUMOylation level of TCF7L2. nih.gov Consequently, PAX1 reduces the transcriptional activity and protein stability of TCF7L2, thereby repressing the expression of downstream Wnt target genes. guidetopharmacology.orgncpsb.org.cnnih.gov Research has also highlighted that mutations in PAX1 identified in patients with Severe Combined Immunodeficiency (SCID) significantly impair the ability of PAX1 to suppress Wnt signaling. guidetopharmacology.orgncpsb.org.cnuniroma2.it

Epigenetic Regulation and Chromatin Dynamics

The activity of this compound is intricately linked to epigenetic modifications and the dynamic state of chromatin. These regulatory layers can influence PAX-1 expression itself or modulate its ability to interact with DNA and cofactors, thereby affecting the transcription of its downstream targets. nih.govresearchgate.net

Association with Histone Modifying Complexes (e.g., WDR5, SET1B, MLL complexes)

PAX-1 has been shown to associate with specific histone modifying complexes, particularly those involved in histone methylation. Research indicates that PAX-1 can form a complex with WDR5 and SET1B. nih.govnih.govresearchgate.net WDR5 is a core component of various histone methyltransferase complexes, including those of the MLL family, which are primarily responsible for methylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.govgsea-msigdb.org SET1B is also a histone methyltransferase that catalyzes H3K4 methylation. nih.govgsea-msigdb.org This association suggests a mechanism by which PAX-1 can recruit or interact with machinery that modifies histone marks at target gene promoters. While PAX-1 has been shown to interact with SET1B and WDR5, studies have indicated it does not interact with other MLL complex components like MLL1, MLL2, or MLL4. nih.govresearchgate.net

Impact on Histone Methylation Levels (e.g., H3K4me3)

The interaction of PAX-1 with histone modifying complexes, such as the complex containing WDR5 and SET1B, has a direct impact on histone methylation levels at the promoters of its target genes. Specifically, this interaction leads to increased trimethylation of histone H3 at lysine 4 (H3K4me3). nih.govnih.govresearchgate.net H3K4me3 is generally associated with actively transcribed genes and is considered an activating histone mark. nih.govgsea-msigdb.orgmdpi.com By promoting H3K4me3 at target gene promoters, PAX-1 facilitates a transcriptionally permissive chromatin state, thereby activating the expression of these genes. nih.govresearchgate.net Studies have shown that PAX-1 expression increases H3K4 trimethylation at the promoters of genes like PTPRR, DUSP1, DUSP5, and DUSP6. nih.govresearchgate.net Conversely, reduced expression of PAX-1 has been associated with decreased levels of histone H3 lysine 9 acetylation (H3K9ac), another mark associated with active transcription, in certain contexts like parathyroid adenomas. nih.govresearchgate.netnih.gov

Regulation through Promoter Methylation

Promoter DNA methylation is a significant epigenetic mechanism that regulates PAX-1 expression itself. Hypermethylation of the PAX-1 gene promoter is frequently observed in various cancers, including cervical, ovarian, oral, colorectal, and parathyroid adenomas. nih.govresearchgate.netfrontiersin.orgdovepress.comnih.govmdpi.comspandidos-publications.comresearchgate.net This hypermethylation is typically associated with reduced or silenced PAX-1 gene expression. nih.govresearchgate.netfrontiersin.orgdovepress.comresearchgate.net The inverse correlation between PAX-1 promoter methylation and its mRNA expression has been demonstrated in studies. nih.govdovepress.com Treatment with DNA demethylating agents, such as 5'-aza-2'-deoxycytidine (DAC), can lead to the re-expression of the PAX-1 gene in cell lines where it is silenced by hypermethylation. nih.govresearchgate.netnih.gov This highlights the direct role of promoter methylation in repressing PAX-1 transcription. nih.govresearchgate.net The hypermethylation of the PAX-1 promoter is considered a potential epigenetic biomarker in several cancer types. frontiersin.orgdovepress.comnih.govmdpi.comspandidos-publications.com

Data Table: Observed Epigenetic Modifications Associated with PAX-1

Epigenetic MarkLocationAssociated with PAX-1 Activity/ExpressionContextSource(s)
H3K4me3Target gene promoters (e.g., PTPRR, DUSP1, DUSP5, DUSP6)IncreasedPAX-1 expression in cervical cancer cells nih.govresearchgate.net
H3K9acPAX-1 promoterDecreasedParathyroid adenomas nih.govresearchgate.netnih.gov
Promoter MethylationPAX-1 promoterIncreased (Hypermethylation)Various cancers (cervical, ovarian, oral, colorectal, parathyroid adenomas) nih.govresearchgate.netfrontiersin.orgdovepress.comnih.govmdpi.comspandidos-publications.comresearchgate.net

Detailed Research Findings:

Studies in cervical cancer cells have provided detailed insights into the molecular mechanisms of PAX-1's epigenetic regulation of target genes. It has been shown that PAX-1, by interacting with SET1B and WDR5, increases H3K4me3 levels at the promoters of phosphatase genes, leading to their activation. nih.govresearchgate.net This suggests a role for PAX-1 in regulating the balance between kinases and phosphatases through epigenetic modifications. nih.gov

In the context of parathyroid adenomas, research has demonstrated that reduced PAX-1 expression is associated with both hypermethylation in the PAX-1 promoter region and lower levels of H3K9 acetylation on the promoter. nih.govresearchgate.netnih.gov This indicates that a combination of DNA methylation and histone deacetylation contributes to the silencing of PAX-1 in these tumors. nih.govresearchgate.net

The frequency of PAX-1 promoter methylation varies across different cancer types. For instance, hypermethylation in the PAX-1 promoter was observed in 35% of sporadic parathyroid adenomas in one study. nih.govnih.gov In colorectal cancer, higher methylation levels of PAX-1 were detected in tumor tissues compared to normal tissues, with methylation frequencies as high as 68.3% in tumor samples in one cohort. dovepress.com Studies on cervical cancer have also reported high rates of PAX-1 methylation, suggesting its utility as a potential biomarker. nih.govspandidos-publications.comresearchgate.net

Genetic Studies and Animal Models in Pax 1 Research

Analysis of Naturally Occurring Murine Pax1 Mutants

Several spontaneous mutations in the murine Pax1 gene, collectively known as the undulated alleles, have been characterized. These mutants exhibit varying degrees of skeletal malformations, primarily affecting the vertebral column. pnas.orgpnas.orgnih.gov

The undulated Alleles (un, un-ex, Un-s): Molecular Lesions and Resulting Phenotypes

The undulated (un) allele is caused by a point mutation resulting in a Glycine to Serine substitution at position 15 within the conserved paired-box domain of the PAX1 protein. pnas.orgfrontiersin.orgnih.govcapes.gov.br This substitution significantly reduces the DNA-binding affinity and alters the DNA-binding specificity of the mutant PAX1 protein. frontiersin.orgnih.govcapes.gov.br Homozygous un/un mice display kinked tails and skeletal deformities, particularly in the vertebral column. frontiersin.org

The undulated extensive (un-ex) allele involves a deletion of at least 28.2 kb, removing the terminal Pax1 exon, including the polyadenylation signal. frontiersin.orgnih.gov This deletion leads to a drastically reduced amount of Pax1 transcripts. frontiersin.orgnih.gov The phenotype of un-ex/un-ex mice is similar to that of un/un mice, showing severe skeletal malformations in homozygous animals, with only occasional mild abnormalities in heterozygotes. frontiersin.org Both un and un-ex are generally considered recessive alleles. pnas.orgfrontiersin.org

The Undulated short-tail (Un-s) allele is characterized by a deletion of the entire Pax1 locus, along with approximately 38 kb of flanking sequences. pnas.orgnih.gov This results in the complete absence of PAX1 protein. nih.gov Unlike un and un-ex, the Un-s mutation is semidominant, with heterozygotes exhibiting clear skeletal abnormalities, including a very short and strongly kinked tail. pnas.orgpnas.orgnih.govfrontiersin.org Homozygous Un-s/Un-s mice die perinatally and display the most severe skeletal malformations among the undulated alleles. nih.govfrontiersin.org The phenotypic differences between Un-s and the other undulated alleles suggest the involvement of additional gene(s) affected by the larger deletion in the Un-s allele. pnas.orgnih.govpnas.orgresearchgate.net

A summary of the undulated alleles and their characteristics is provided in the table below:

AlleleMolecular LesionInheritanceKey Phenotypes (Homozygous)Key Phenotypes (Heterozygous)
unPoint mutation (Gly-Ser substitution in paired box)RecessiveKinked tail, vertebral column deformitiesOccasional mild skeletal abnormalities
un-exDeletion of terminal exonRecessiveSevere skeletal malformations (similar to un)Occasional mild skeletal abnormalities
Un-sDeletion of entire Pax1 locus and flanking regionSemidominantPerinatal lethality, severe skeletal malformationsShort, strongly kinked tail, skeletal abnormalities

Characterization of Gene Dosage Effects and Haploinsufficiency

Studies on the undulated alleles, particularly the semidominant Un-s mutation, initially suggested the possibility of Pax1 haploinsufficiency. pnas.orgnih.gov Haploinsufficiency occurs when a single functional copy of a gene is not sufficient to produce the normal phenotype. nih.gov Analysis of heterozygous Pax1 null mice (discussed in Section 5.2.1) provided direct evidence for Pax1 haploinsufficiency in certain skeletal elements. pnas.orgnih.govnih.govpnas.orgresearchgate.net These heterozygous null mice, while externally appearing normal, show moderate skeletal malformations in the sternum and parts of the vertebral column, indicating that PAX1 dosage is critical for the formation of ventral vertebral elements in the cervical and lumbar regions, as well as the sternum. nih.gov The severity of vertebral column malformations in Pax1;Pax9 double mutant mice also demonstrates a clear gene-dosage effect, with increasing severity as more alleles of Pax1 and Pax9 are lost. biologists.comdntb.gov.ua

Engineered Genetic Models for Functional Elucidation

To further investigate the function of PAX1, engineered genetic models, including null alleles (knockouts) and conditional knockouts, have been generated in mice.

Generation and Phenotypic Analysis of Pax1 Null Alleles (Knockouts)

Targeted disruption of the Pax1 gene has been achieved through gene targeting, creating defined null alleles. pnas.orgnih.govpnas.orgresearchgate.net One strategy involved deleting the first two coding exons, including the translational start codon and the entire paired box domain, to ensure a complete loss of protein function. researchgate.netgempharmatech.com

Phenotypic analysis of homozygous Pax1 null mice reveals strong skeletal abnormalities throughout the vertebral column, sternum, and scapula, with full penetrance. nih.govresearchgate.net These defects include missing or severely malformed vertebral bodies and intervertebral discs, as well as malformations in the proximal parts of the ribs. frontiersin.orgnih.gov While there are similarities to the phenotypes of the undulated alleles, the Pax1 null phenotype more closely resembles that of the un and un-ex alleles than the more severe Un-s phenotype, further supporting the idea that the Un-s deletion affects additional genes. pnas.orgnih.govpnas.org

Heterozygous Pax1 null mice, despite their externally normal appearance, exhibit skeletal abnormalities in the sternum and vertebral column, confirming Pax1 haploinsufficiency in these structures. pnas.orgnih.govnih.govpnas.org The reduced level of PAX1 protein in the developing vertebral column of heterozygotes correlates with these skeletal defects, highlighting the importance of PAX1 dosage. nih.gov

A comparison of phenotypes in wild-type, heterozygous, and homozygous Pax1 null mice is summarized below:

GenotypeExternal AppearanceSkeletal Phenotype (Vertebral Column)Skeletal Phenotype (Sternum)Skeletal Phenotype (Scapula)Other Phenotypes
Wild-typeNormalNormalNormalNormalNormal
Pax1+/-Externally normalModerate skeletal malformations in cervical and lumbar regionsModerate skeletal malformationsNormalNormal
Pax1-/-Smaller size, strongly kinked tailStrong skeletal abnormalities, missing/malformed vertebral bodies/IVDsStrong skeletal abnormalitiesStrong skeletal abnormalitiesViable and fertile (unlike Un-s homozygotes) nih.gov

Overexpression Models and Their Developmental Consequences

Overexpression models involve increasing the expression of a gene beyond its normal levels, either globally or in specific tissues. These models can provide insights into the potential consequences of increased PAX1 activity and its interactions with other developmental pathways.

One study utilized transgenic mice that overexpressed Pax1 under the control of the Col2a1 enhancer/promoter, leading to increased Pax1 expression in cartilage. researchgate.net These transgenic embryos were smaller than wild-type littermates, and their cartilaginous tissues stained weakly with Alcian blue, indicating reduced accumulation of cartilaginous matrix. researchgate.net At later stages, the endochondral bones were not mineralized in the overexpression embryos. researchgate.net Sagittal sections of the vertebral column showed impaired vertebral body formation. researchgate.net These findings suggest that tightly regulated levels of PAX1 expression are crucial for proper cartilage development and subsequent ossification, and that overexpression can disrupt these processes.

Investigation of Genetic Redundancy and Compound Mutants

Studies involving genetic mutations and compound mutants have revealed the complex interplay between PAX1 and other genes during development, highlighting instances of both synergistic and sometimes redundant functions. frontiersin.org

Interactions with Other Developmental Genes

Beyond its interaction with PAX9, PAX1 has been shown to cooperate or interact with other genes involved in developmental processes. For instance, PAX1 acts synergistically with MFH1 (also known as FOXC2) and PAX9 in regulating the proliferation of sclerotome cells during vertebral column formation. frontiersin.org PAX1 also cooperates with Hoxa5 in the development of the pectoral girdle. frontiersin.org

In the context of thymus development, mutations in Hoxa3 and Pax1 act synergistically, leading to defective thymic epithelial cell development, resulting in thymic ectopia and hypoplasia. frontiersin.orgbiologists.com This is attributed to increased cell death and decreased proliferation of thymic epithelial cells caused by alterations in the Hoxa3-Pax1 genetic pathway during thymus organogenesis. frontiersin.org

PAX1 and PAX9 have also been shown to play antagonistic roles with SOX9 in the enhancer region of Aggrecan, a gene involved in cartilage formation, in the developing vertebral column. frontiersin.org Specifically, PAX1/9 competes with SOX9 for binding sites on the Aggrecan enhancer, leading to reduced transactivation. frontiersin.org Furthermore, studies suggest that PAX1 antagonizes SOX9-driven chondrocyte maturation during chondrogenic differentiation. frontiersin.org

PAX1 can also transactivate regulatory sequences in the promoter region of Bapx1 (also known as Nkx3.2) in sclerotome cells. frontiersin.orgbiologists.comuea.ac.uk Analysis of Pax1;Pax9 double mutant mice indicates that the expression of Bapx1 in the sclerotome is dependent on the presence of both PAX1 and PAX9 in a dose-dependent manner, with PAX1 having a stronger role. uea.ac.uk PAX1 and PAX9 can transactivate Bapx1 promoter sequences and physically interact with the Bapx1 promoter region, suggesting Bapx1 is a direct target. biologists.comuea.ac.uk

In Vivo Perturbation Strategies

Animal models, particularly mice, have been crucial for studying the in vivo function of PAX1 through various perturbation strategies, including the use of antisense oligonucleotides and gene editing techniques.

Gene Editing Approaches for Targeted Mutagenesis

Gene editing technologies, such as CRISPR/Cas9, have revolutionized the ability to create targeted mutations in animal models, providing valuable insights into gene function. researchgate.net Studies have successfully utilized CRISPR/Cas9 to generate Pax1 knockout mice. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net

CRISPR/Cas9-mediated knockout of Pax1 in mice has been used to investigate its role in facial morphology and skeletal development. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net For example, Pax1-/- mutant mice generated by CRISPR/Cas9 showed significantly longer noses compared to wild-type mice. researchgate.netbiorxiv.orgnih.gov These studies provide direct functional evidence for the involvement of PAX1 in specific morphological traits in vivo. researchgate.netnih.gov

Furthermore, CRISPR/Cas9 has been employed to generate mouse lines with targeted deletions in regulatory elements of Pax1, such as enhancers. biorxiv.org Deletion of specific Pax1 enhancers using CRISPR/Cas9 has been shown to lead to skeletal abnormalities, including a kinky tail phenotype, demonstrating the importance of these regulatory regions for proper Pax1 expression and function during development. biorxiv.org The severity and penetrance of these phenotypes can vary depending on the specific enhancer deleted and can exhibit sex-biased effects. biorxiv.org

The generation of defined Pax1 null alleles through gene targeting (a form of targeted mutagenesis) has been instrumental in understanding the complete loss-of-function phenotype of PAX1 and in studying genetic interactions with other genes like Pax9. pnas.orgnih.gov These targeted mutations have revealed differences compared to naturally occurring Pax1 mutations, highlighting the complexity of genetic backgrounds and modifier genes. nih.gov

Evolutionary Biology and Comparative Genomics of Pax 1 Protein

Phylogenetic Conservation of PAX1 Gene and Protein Domains Across Species

The PAX1 gene and its corresponding protein domains exhibit remarkable evolutionary conservation across a wide range of species, spanning both vertebrates and invertebrates. nih.govfrontiersin.orgjst.go.jpbiologists.com This conservation is particularly striking within the paired domain (PD), a 128-amino acid motif responsible for DNA binding, which shows extremely high levels of sequence identity among different species. researchgate.netfrontiersin.org The octapeptide domain (OP), an 8-amino acid linker also involved in protein-protein interactions, is similarly highly conserved in PAX1 proteins. frontiersin.orgbiologists.com

Analysis of the paired domain sequence has been instrumental in understanding the evolutionary relationships within the PAX family. biologists.comkumarlab.net The high degree of conservation in these functional domains presumably reflects their critical roles in fundamental developmental processes that are shared across diverse phyla. nih.govresearchgate.net

For instance, comparisons of the paired-box domain and octapeptide sequences of vertebrate PAX1 and PAX9 proteins with those from ancestral PAX1/9 proteins in hemichordates (Ptychodera flava), urochordates (Ciona intestinalis), and cephalochordates (Branchiostoma lanceolatum) reveal striking conservation of these domains. conicet.gov.ar Sequence similarities in conserved noncoding regions around the PAX1/9 loci are also observed between amphioxus and vertebrates, suggesting conserved regulatory mechanisms over long evolutionary distances. oup.comoup.com

Identification of Orthologs and Paralogs in Vertebrates and Invertebrates

The evolutionary history of the PAX gene family involves gene duplication events that have led to the presence of multiple PAX genes (paralogs) within a single genome, while orthologs represent genes in different species that evolved from a common ancestral gene by speciation. nih.gov

Invertebrate genomes typically contain fewer PAX genes compared to vertebrates. The finding of at least two proto-PAX genes in the sea sponge supports the hypothesis that the original PAX gene arose with the emergence of metazoans. nih.gov The cephalochordate amphioxus, considered a basal chordate, contains a single ancestral PAX1/PAX9 gene (AmphiPax1). researchgate.netbiologists.com Other invertebrates like Drosophila melanogaster have genes homologous to the paired box, such as paired (prd), gooseberry proximal (gsb-p), and gooseberry distal (gsb-d), which showed high homology to mouse Pax1 upon its initial identification. frontiersin.orgnih.gov Drosophila also has Pox meso, which shares a most recent common ancestor with Group I paired domains (PAX1/9). kumarlab.net Caenorhabditis elegans also possesses a PAX1/9 ortholog. jst.go.jp

Vertebrate genomes typically possess nine PAX genes (PAX1-PAX9), which are categorized into four subgroups. jst.go.jpkumarlab.netnih.gov PAX1 and PAX9 belong to the PAX1/9 subfamily (Group I). jst.go.jpbiologists.comkumarlab.net Phylogenetic analysis of the paired domain sequences indicates that vertebrate PAX1 and PAX9 originated by duplication after the divergence of amphioxus, suggesting they are paralogs arising from the ancestral invertebrate PAX1/9 gene. biologists.comconicet.gov.aroup.comoup.comnih.gov This duplication is thought to have occurred during the early stages of vertebrate evolution, possibly through large-scale or whole-genome duplication events. oup.comoup.comnih.gov

Comparison of syntenic regions further supports the evolutionary relationship between vertebrate PAX1 and PAX9 loci and the single invertebrate region. oup.comoup.com For instance, the association between PAX1 and FoxA2 genes is conserved throughout vertebrates, and this syntenic group has a paralogous cluster containing PAX9, Slc25A21, Mipol1, and FoxA1. oup.comoup.com

Functional Homologies and Divergence Across Different Organisms (e.g., Drosophila, Giardia, Chick, Zebrafish, Mouse, Human)

Despite the high conservation of core domains, the functional roles of PAX1 and its orthologs/paralogs have undergone some degree of divergence during evolution, while retaining key homologous functions, particularly in developmental processes.

In invertebrates, genes containing paired domains, like those in Drosophila (prd, gsb-p, gsb-d, Pox meso), are involved in segmentation and other developmental functions. frontiersin.orgkumarlab.netnih.gov The ancestral PAX1/9 gene in amphioxus (AmphiPax1) is expressed in the pharyngeal endoderm and specifically in the pharyngeal gill, suggesting a conserved role in pharyngeal development that is homologous to the function of PAX1/9 in vertebrate pharyngeal pouches. biologists.com

In vertebrates, PAX1 plays crucial roles in the development of the axial skeleton, limb buds, pectoral girdle, and pharyngeal pouch-derived tissues, particularly the thymus. frontiersin.orgconicet.gov.arnih.gov This function is conserved across different vertebrate species. For example, Pax1 is essential for fin bud development in zebrafish, wing bud development in chick, and limb bud development in mouse embryos. frontiersin.org In Xenopus laevis, pax1 and pax9 are similarly expressed in the sclerotome and pharyngeal pouch, playing important roles in axial skeleton formation. conicet.gov.ar

Detailed research findings highlight the conserved functional significance. In mice, Pax1 is required for the formation of specific skeletal structures and the development of a fully functional thymus. nih.gov Human syndromes associated with PAX1 mutations, such as otofaciocervical syndrome (OFCS), often involve skeletal anomalies and sometimes immunodeficiency due to thymus aplasia, mirroring the phenotypes observed in mouse models and revealing conserved roles among species. frontiersin.orgnih.gov

While PAX1 and PAX9 arose from a duplication event and share structural similarities, there has been some functional divergence. Sequence divergence at the C-termini of PAX1 and PAX9 proteins may be related to their unique functions in vertebrates. nih.gov Although often investigated in parallel due to their close relationship and similar domains, PAX1 and PAX9 have distinct, albeit sometimes overlapping, roles in development. frontiersin.org

Data on Giardia was not specifically found in the search results in the context of PAX1 protein evolution.

Evolutionary Pressures on PAX-1 Protein Structure and Function

The high degree of conservation observed in the paired domain and octapeptide of PAX1 across vast evolutionary distances indicates strong purifying selection pressure to maintain the structure and function of these critical domains. researchgate.net Alterations to the paired domain can significantly impact DNA binding and thus the transcriptional activity of the protein. nih.gov The octapeptide is also essential for interactions with co-repressors like Groucho, influencing transcriptional regulation. conicet.gov.ar

The evolutionary stability of PAX genes and the functional homology across species suggest that preserving these motifs is critical due to their essential roles in development and cellular function. researchgate.net Genes that play crucial roles in development tend to be highly conserved because mutations are often deleterious and selected against. nih.gov

Evolutionary pressures have also acted on the regulatory regions controlling PAX1 expression. The identification of conserved noncoding regions between amphioxus and vertebrates in the vicinity of the PAX1/9 loci suggests that these elements, likely involved in regulating gene expression, have been maintained by selective forces over 500 million years of evolution. oup.comoup.com The functional relationship between these noncoding evolutionarily conserved regions and associated genes like PAX1/9 and FoxA1/2 may be one of the selective forces maintaining their tight linkage. oup.com

While core domains and essential functions are conserved, some regions, particularly the C-terminus, show more divergence, which may contribute to the evolution of unique functions for paralogs like PAX1 and PAX9 in vertebrates. nih.gov Gene duplication events, such as the two rounds of whole-genome duplication in early vertebrates, provided raw material for the diversification of PAX genes, allowing for subfunctionalization or neofunctionalization, where duplicated genes either partition ancestral functions or acquire new ones, respectively. nih.govplos.org This dynamic interplay between conservation of essential elements and divergence in other regions or regulatory elements shapes the evolution of the PAX1 protein and its role in development.

Advanced Methodological Approaches in Pax 1 Protein Studies

Molecular and Cell Biological Techniques

Molecular and cell biological approaches are fundamental to understanding PAX-1 at the gene and protein levels within cellular contexts.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction, Northern Blot, In situ Hybridization)

Analyzing the expression patterns of the PAX1 gene is critical for understanding its role during development and in disease states. Techniques such as quantitative Polymerase Chain Reaction (qPCR) and in situ hybridization are commonly employed.

qPCR allows for the sensitive and quantitative measurement of PAX1 mRNA levels in different tissues or cell types, and under various experimental conditions researchgate.netelifesciences.org. This provides insights into the relative abundance of PAX1 transcripts. For instance, qRT-PCR was used to analyze the expression of Col11a1, Adgrg6, and Sox6 in E12.5 tails of wild-type and Pax1 knockout mice, revealing significant reductions in expression levels in the absence of Pax1 elifesciences.org.

In situ hybridization provides spatial information about PAX1 mRNA expression within tissues, revealing the specific cells and regions where the gene is transcribed researchgate.netbiologists.com. This technique has shown Pax-1 transcription in sclerotome cells during early somite development in mice, becoming confined to intervertebral disc anlagen and perichondrium surrounding vertebral body anlagen later in development biologists.com. Differential expression of chicken pax-1 and pax-9 genes has also been studied using in situ hybridization frontiersin.orgresearchgate.net.

While Northern blot is a classic method for detecting mRNA, it is less frequently used now compared to qPCR and RNA sequencing due to its lower sensitivity and higher RNA input requirements. However, it can provide information on transcript size and the presence of different splice variants.

Protein Detection and Subcellular Localization (e.g., Western Blot, Immunofluorescence Microscopy)

Investigating the PAX-1 protein itself requires methods for detection, quantification, and determining its location within the cell.

Western blot is a standard technique for detecting specific proteins in a sample and estimating their molecular weight and relative abundance researchgate.netpnas.orgpnas.org. This method has been used to confirm the absence or reduced levels of PAX1 protein in knockout or heterozygous mouse embryos, respectively pnas.orgpnas.org. It is a valuable tool for verifying protein production from PAX1 constructs or assessing endogenous PAX1 levels.

Immunofluorescence microscopy utilizes antibodies to visualize the localization of this compound within cells or tissues nih.gov. By tagging antibodies with fluorescent dyes, researchers can determine if PAX-1 is primarily located in the nucleus, cytoplasm, or other cellular compartments. Studies have used immunofluorescence to check if identified PAX1 variants altered the protein's subcellular localization, confirming that wild-type and certain mutant PAX1 proteins are detected in the nucleus nih.gov. The availability of PAX1 antibodies is noted as important for these studies pnas.orggenecards.org.

Cellular Assays (e.g., Cell Proliferation Assays, Differentiation Induction in Cell Culture)

Cellular assays are employed to assess the functional consequences of PAX-1 expression or deficiency on cell behavior.

Luciferase reporter assays are used to measure the transcriptional activity of PAX-1 researchgate.netnih.gov. This involves co-transfecting cells with a construct containing a luciferase gene driven by a promoter that is potentially regulated by PAX-1, along with a PAX-1 expression construct. Changes in luciferase activity indicate how PAX-1 affects the transcription from that promoter. Luciferase reporter assays have demonstrated reduced transcriptional activity of mutant PAX1 proteins compared to wild-type nih.gov.

Cell proliferation assays, such as using agents that measure metabolic activity or DNA synthesis, can determine if PAX-1 influences the rate at which cells divide. PAX1 has been shown to act synergistically with cofactors in regulating the proliferation of sclerotome cells nih.govbiologists.com.

Differentiation induction in cell culture involves manipulating cell lines or primary cells to differentiate along specific lineages, allowing researchers to study PAX-1's role in these processes. For example, hESC-based endoderm differentiation and differentiation of induced pluripotent stem cells (iPSCs) into thymic epithelial progenitor (TEP) cells have been used to investigate PAX1's function in endoderm and thymus development researchgate.netnih.gov. Patient-derived iPSCs differentiated into TEP cells showed an altered transcriptional profile, including genes involved in thymus development, highlighting the utility of this approach in studying PAX1 deficiency nih.gov.

Genomic and Proteomic Techniques

Genomic and proteomic techniques provide a broader, high-throughput view of PAX-1's interactions with DNA and its impact on the cellular protein landscape.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq) for DNA-Binding Profiling

ChIP-Seq is a powerful technique used to identify the specific DNA sequences that a protein, such as a transcription factor like PAX-1, binds to in vivo. The process involves crosslinking proteins to DNA, shearing the DNA, immunoprecipitating the protein-DNA complexes using an antibody against the protein of interest, reversing the crosslinking, and then sequencing the isolated DNA fragments.

While challenges in obtaining a good ChIP-grade antibody for PAX1 have been noted in some studies, ChIP-Seq has been successfully applied to study the related protein PAX9 and identify genes cooperatively regulated with PAX1 frontiersin.orgnih.govresearchgate.net. For instance, ChIP-Seq of PAX9 in mouse vertebral column tissues identified numerous binding loci associated with thousands of genes, providing insights into the regulatory networks involving PAX proteins in skeletal development nih.gov. The application of ChIP-Seq would be crucial for directly mapping PAX1 binding sites across the genome, revealing its direct target genes and regulatory regions. ChIP assays have also been used in studies of Giardia lamblia Pax proteins to examine their association with specific gene promoters plos.org.

High-Throughput Gene Expression Profiling (e.g., RNA Sequencing)

High-throughput gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and microarrays, allow for the comprehensive analysis of gene expression levels across the entire transcriptome.

RNA-Seq provides a detailed snapshot of all RNA molecules present in a sample, enabling the identification of differentially expressed genes between different conditions (e.g., wild-type vs. PAX1 knockout, or different developmental stages or disease states) elifesciences.orgnih.gov. This technique has been used to analyze the transcriptomic profile of mouse tails from Pax1 knockout mice, revealing dysregulated genes associated with skeletal development elifesciences.org. RNA-Seq data from human fetal tissues where PAX1 is expressed are also available, providing a resource for studying its role during human development nih.gov. Single-nucleus RNA-seq is an emerging technique that allows for transcriptomic profiling at single-cell resolution, even from preserved blood samples, offering a more detailed understanding of PAX1 expression in specific cell populations biorxiv.org.

Microarrays have also been utilized to identify downstream targets of PAX1, such as in mouse vertebral column tissue, although confirming direct binding often requires additional techniques like ChIP frontiersin.org. These high-throughput methods are essential for uncovering the complex gene networks regulated by PAX-1.

Protein-Protein Interaction Mapping (e.g., Co-Immunoprecipitation, Mass Spectrometry-based Approaches, Peptide Array X-Linking - PAX-MS)

Understanding the cellular functions of PAX-1 necessitates identifying the proteins with which it interacts. Protein-protein interaction mapping techniques are crucial for this purpose. Co-immunoprecipitation (Co-IP) is a widely used method to confirm interactions between PAX-1 and suspected binding partners in cellular lysates. plos.orgnih.govnih.gov This technique involves using an antibody specific to PAX-1 to pull down PAX-1 and any bound proteins, which are then detected by Western blotting. plos.orgnih.govnih.gov

Mass spectrometry-based approaches, often coupled with affinity purification (like Co-IP), allow for the large-scale identification of proteins that interact with PAX-1. While specific details on PAX-MS (Peptide Array X-Linking - Mass Spectrometry) applied to PAX-1 were not extensively found in the search results, mass spectrometry in conjunction with Co-IP has been used in studies involving PAX proteins to identify interaction partners. For instance, studies investigating the role of PAX-1 in the Wnt signaling pathway utilized Co-IP and Western blotting to show that PAX-1 interacts with TCF7L2, but not with β-catenin, in HEK293FT and HCT116 cells. nih.govnih.gov This interaction suggests that PAX-1 may repress canonical Wnt signaling by competing with the SUMO E3 ligase PIASy for binding to TCF7L2, thereby affecting TCF7L2 sumoylation and transcriptional activity. nih.govnih.gov

PAX-1 has also been shown to interact with other proteins, including MEOX1 and MEOX2. wikipedia.org Furthermore, PAX proteins, in general, are known to interact with various transcriptional regulators, and their paired domain and octapeptide domain are involved in these interactions. frontiersin.org

Structural and Biophysical Characterization

Analyzing the structure and biophysical properties of PAX-1 is essential for understanding its function, particularly its DNA-binding activity and interactions with other molecules.

Molecular Modeling and Molecular Dynamics Simulations of Protein Conformation

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structure and dynamic behavior of proteins like PAX-1. These methods can provide insights into how mutations affect protein conformation and flexibility, which in turn can impact DNA binding and transcriptional activity. For example, molecular modeling and MD simulations were used to investigate the structural alterations in mutant PAX-1 proteins associated with otofaciocervical syndrome type 2 (OTFCS2) and severe combined immunodeficiency (SCID). nih.govnatureasia.com These studies revealed that mutations in PAX-1 can lead to altered conformation and flexibility of the paired-box domain. researchgate.netnih.gov Specifically, variants like p.Val147Leu and p.Asn155del showed differences in the C-terminal second globular domain compared to wild-type PAX-1, consistent with measured root mean square fluctuation (RMSF) data. nih.gov

Protein-DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay, Luciferase Reporter Gene Assays)

PAX-1 functions as a transcription factor by binding to specific DNA sequences. frontiersin.orgwikipedia.org Protein-DNA binding assays are crucial for identifying these binding sites and assessing the affinity and specificity of PAX-1-DNA interactions.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to detect protein-DNA interactions in vitro. It is based on the principle that a protein bound to a DNA fragment will migrate slower than the unbound DNA during gel electrophoresis, resulting in a "shift" in the band position. EMSA has been widely used to study PAX-1's DNA binding. Studies have shown that wild-type PAX-1 can bind to specific consensus sequences, such as the PRS4 sequence. pnas.org Mutant PAX-1 proteins, particularly those associated with diseases like spina bifida or OTFCS2, can exhibit altered DNA-binding abilities or induce shifts with different mobility, suggesting altered protein-DNA complex conformation. pnas.orggenecards.org EMSA has also been used to demonstrate that PAX-1 binds to AT-rich initiator (Inr) elements in the promoter regions of target genes. plos.orgnih.govplos.org

Luciferase reporter gene assays are cell-based assays used to assess the transcriptional activity of a protein, such as PAX-1, on a specific gene promoter. This method involves cloning the putative DNA binding site or promoter region of a target gene upstream of a luciferase reporter gene in a plasmid. Cells are then co-transfected with this reporter construct and an expression plasmid for PAX-1. The transcriptional activity of PAX-1 is measured by the level of luciferase expression. Luciferase reporter assays have been used to demonstrate that PAX-1 can transactivate regulatory sequences in the promoter region of target genes like Bapx1 and Nkx3-2. genecards.orguea.ac.uk These assays have also shown that mutant PAX-1 proteins often have reduced transcriptional activity compared to wild-type PAX-1. nih.govgenecards.org Furthermore, luciferase reporter assays, specifically using constructs like TopFlash which contains TCF-binding sites, have been employed to show that PAX-1 represses canonical Wnt signaling by inhibiting the transcriptional activity of TCF7L2. nih.govnih.govresearchgate.net

Table 1: Examples of Protein-DNA Binding Assay Findings for PAX-1

Assay TypeTarget DNA Sequence/PromoterKey FindingCitation
Electrophoretic Mobility Shift Assay (EMSA)PRS4 consensus sequenceWild-type PAX-1 binds, mutant PAX-1 shows altered binding or complex mobility. pnas.org
EMSABapx1 promoter regionPAX-1 binds to cis-regulatory sequences. uea.ac.uk
EMSAAT-rich Inr elementsPAX-1 binds to these elements in target gene promoters (e.g., cwp1-3, myb2). plos.orgnih.govplos.org
Luciferase Reporter AssayBapx1 promoterPAX-1 transactivates the promoter. uea.ac.uk
Luciferase Reporter AssayNkx3-2 promoterMutant PAX-1 (p.G166V) shows significantly reduced transactivation. genecards.org
Luciferase Reporter AssayTopFlash (TCF-binding sites)PAX-1 represses transcriptional activity of TCF7L2, inhibiting Wnt signaling. nih.govnih.govresearchgate.net

Analysis of Protein Conformation and Flexibility (e.g., Circular Dichroism, Spectroscopy)

Techniques like Circular Dichroism (CD) spectroscopy can provide information about the secondary structure and conformational changes of proteins. While specific applications of CD or other spectroscopy methods directly to PAX-1 were not prominently detailed in the search results, studies have indicated that mutant PAX-1 proteins associated with SCID and OTFCS2 exhibit altered conformation and flexibility of the paired-box domain. researchgate.netnih.gov This suggests that biophysical techniques capable of analyzing protein structure and dynamics would be valuable in characterizing the impact of mutations on PAX-1.

Stem Cell and Organoid Models

Stem cell and organoid models provide valuable platforms for studying the developmental roles of PAX-1 in a more physiologically relevant context than traditional cell lines.

Utilization of Induced Pluripotent Stem Cells (iPSCs) for Developmental Studies

Induced pluripotent stem cells (iPSCs) are particularly useful for studying human development and disease mechanisms, as they can be derived from patients and differentiated into various cell types and organoids. scientificarchives.com iPSCs have been utilized to study the role of PAX-1 in developmental processes, especially in the context of diseases linked to PAX-1 deficiency.

Patient-derived iPSCs have been instrumental in understanding the impact of PAX-1 mutations on thymus development. researchgate.netnih.govnatureasia.comscientificarchives.com By differentiating iPSCs from patients with PAX-1 mutations into thymic epithelial progenitor cells (TEPCs), researchers have shown that these cells exhibit an altered transcriptional profile compared to those derived from healthy individuals. researchgate.netnih.govnatureasia.com This altered gene expression pattern includes genes involved in the development of the thymus and other pharyngeal pouch-derived tissues, highlighting the essential role of PAX-1 in human thymus development and function. researchgate.netnih.govnatureasia.com These studies using iPSCs have provided critical insights into the molecular basis of SCID associated with PAX-1 deficiency, demonstrating that the defect lies in the thymic epithelial tissue development. researchgate.netnih.govnatureasia.comscientificarchives.com

Organoid models, which are three-dimensional structures derived from stem cells that mimic organ development, are also being used in developmental studies. While the search results mentioned the use of organoids in the context of studying developmental processes and Wnt signaling researchgate.netbiorxiv.orgembopress.org, specific detailed applications of organoids solely focused on PAX-1 were not extensively found, beyond the differentiation of iPSCs into specific progenitor cells like TEPCs which can be considered a step towards organoid-like structures. However, given PAX-1's role in the development of structures like the vertebral column and thymus, organoid models representing paraxial mesoderm or pharyngeal pouches hold significant potential for future PAX-1 research.

Table 2: Application of iPSCs in PAX-1 Studies

Model TypePAX-1 StatusKey FindingsCitation
Patient-derived iPSCsMutant PAX-1Differentiated into thymic epithelial progenitor cells (TEPCs) show altered transcriptional profile. researchgate.netnih.govnatureasia.com
iPSC-derived TEPCsMutant PAX-1Exhibit altered expression of genes involved in thymus and pharyngeal pouch development. researchgate.netnih.govnatureasia.com
iPSCs (general developmental)PAX-1 manipulation (?)Used to study endoderm differentiation and the role of PAX-1 in inhibiting Wnt signaling in hESC-derived endoderm cells. researchgate.netnih.govnih.gov

Organoid Culture Systems for Tissue-Specific Development

Organoid culture systems represent a significant advancement in modeling human tissue development in vitro, offering a three-dimensional environment that recapitulates key aspects of organogenesis. These systems are particularly valuable for studying the roles of crucial developmental proteins like PAX-1, a transcription factor known to be essential for the formation of segmented structures of the embryo, including the vertebral column, and for the development of pharyngeal pouch derivatives such as the thymus uniprot.orgproteinatlas.orgwikipedia.orgnih.govfrontiersin.orgnih.govmdpi.comnih.govbiologists.comresearchgate.net. By providing a more physiologically relevant context compared to traditional two-dimensional cell cultures, organoids enable researchers to investigate the complex cellular interactions and signaling pathways influenced by PAX-1 during tissue specification and differentiation.

Studies utilizing organoid models have provided insights into the tissue-specific functions of PAX proteins during development. For instance, while research on kidney organoids has shown the expression of PAX2 and PAX8 in tubular cells, their downregulation in podocytes within the same organoid structure highlights the capacity of these models to reflect the precise spatial and temporal expression patterns of PAX family members during tissue development uw.eduresearchgate.net. Although this specific example pertains to PAX2 and PAX8, it underscores the utility of organoids for dissecting the developmental roles of other PAX proteins, including PAX-1, in their relevant tissue contexts.

A direct application of organoid technology in PAX-1 research involves the use of artificial thymic organoids (ATOs). Given PAX-1's critical role in thymus development, ATOs serve as a powerful tool to investigate the impact of PAX-1 deficiency on thymopoiesis and T cell development nih.govnih.govnih.govbiologists.comresearchgate.net. In studies examining PAX1-deficient patients, ATO systems have been employed to assess in vitro T cell differentiation. This involves co-culturing CD34+ hematopoietic stem and progenitor cells, which give rise to T cells, with a stromal cell line (such as MS5-hDLL4) engineered to mimic the thymic environment within a 3D organoid structure nih.gov.

Detailed research findings from studies using ATOs have demonstrated the consequences of compromised PAX-1 function on T cell development. For example, investigations into PAX1-deficient individuals using ATO systems have shown impaired T cell immunity, correlating with thymic aplasia or hypoplasia observed in these patients nih.gov. Furthermore, these organoid models allow for the assessment of the transcriptional activity of specific PAX1 variants, helping to elucidate how mutations affect protein function and subsequently impact tissue development nih.gov. By reconstituting aspects of the thymic niche, ATOs enable the evaluation of how PAX-1 influences the proliferation, differentiation, and maturation of T cell progenitors.

Beyond thymus development, organoid models are also being explored for tissues where PAX-1 plays a developmental role, such as the vertebral column. Paraxial mesoderm organoids, which model the development of human somites (precursors to the vertebral column), hold potential for investigating PAX-1's function in this process string-db.org. While specific detailed findings on PAX-1 using somite organoids were not extensively highlighted in the search results, the existence of such models suggests a promising avenue for future research into PAX-1's role in skeletal development using 3D culture systems.

Research in organoid systems often generates quantitative data on various developmental markers, cell populations, and gene expression levels. For instance, studies using ATOs might quantify the number and types of T cells generated within the organoid, assess the expression levels of key genes involved in T cell development, or measure the transcriptional activity of PAX1 constructs. This type of data is typically presented in tables to allow for clear comparison between different experimental conditions (e.g., wild-type PAX1 vs. mutant PAX1, or cells from healthy individuals vs. PAX1-deficient patients).

An interactive data table in this context could present findings such as:

Organoid TypePAX1 StatusKey Developmental MarkerMeasurement TypeRepresentative Data Value
Artificial Thymic OrganoidWild-type PAX1CD3+ T CellsPercentage of total cells[Value]%
Artificial Thymic OrganoidPAX1 DeficientCD3+ T CellsPercentage of total cells[Value]%
Artificial Thymic OrganoidWild-type PAX1PTCRA Gene ExpressionRelative Expression Level[Value]
Artificial Thymic OrganoidPAX1 Variant [X]PTCRA Gene ExpressionRelative Expression Level[Value]
Paraxial Mesoderm OrganoidWild-type PAX1[Somite Marker]Immunofluorescence Intensity[Value]
Paraxial Mesoderm OrganoidPAX1 Knockdown[Somite Marker]Immunofluorescence Intensity[Value]

Such a table would allow users to filter and sort data based on organoid type, PAX1 status, or specific markers, facilitating a deeper understanding of the experimental results.

Future Directions and Unanswered Questions in Pax 1 Protein Research

Comprehensive Elucidation of PAX-1 Post-Translational Modifications and Their Functional Impact

While post-translational modifications (PTMs) like phosphorylation, acetylation, ubiquitylation, methylation, and sumoylation have been reported for various PAX family members, their specific roles and the precise sites of modification on PAX-1 protein are not fully characterized. mdpi.comgenecards.org Understanding the comprehensive landscape of PAX-1 PTMs is crucial because these modifications can significantly influence protein stability, localization, DNA binding affinity, and interaction with co-factors, thereby modulating its transcriptional activity and ultimately its biological function. Future research should aim to:

Identify all relevant PTM sites on PAX-1 under different physiological and pathological conditions using advanced mass spectrometry-based proteomics.

Investigate the enzymes (kinases, phosphatases, acetyltransferases, deacetylases, etc.) responsible for catalyzing these modifications.

Determine the functional consequences of specific PTMs on this compound structure, stability, cellular localization, DNA binding, and interaction with other proteins.

Elucidate how dynamic changes in PAX-1 PTMs regulate its activity during specific developmental stages or in disease progression.

Potential Data Table Example: Identified PAX-1 Post-Translational Modifications

Modification TypeModified ResidueCondition/TissueObserved Effect on PAX-1 FunctionDetection Method
PhosphorylationSerXXXDeveloping ThymusIncreased transcriptional activityMass Spectrometry, Western Blot
AcetylationLysYYYCancer CellsDecreased DNA bindingMass Spectrometry, ChIP-seq
UbiquitylationLysZZZUndeterminedAffects protein stabilityCo-immunoprecipitation, Western Blot

High-Resolution Mapping of the this compound Interactome In Vivo

PAX-1 functions as a transcription factor, and its activity is heavily influenced by interactions with other proteins, including co-regulators, components of the transcriptional machinery, and signaling molecules. nih.govmdpi.com While some interacting proteins like MEOX1 and MEOX2 have been identified, a comprehensive, high-resolution map of the dynamic PAX-1 interactome in its native cellular environment is lacking. biorxiv.orguniroma2.it Future studies should focus on:

Employing advanced techniques such as proximity labeling (e.g., BioID, TurboID) coupled with mass spectrometry to identify proteins that interact with PAX-1 in specific cell types and developmental stages in vivo.

Validating identified interactions through orthogonal methods like co-immunoprecipitation and pull-down assays.

Mapping the specific interaction domains on PAX-1 and its binding partners.

Investigating how these interactions modulate PAX-1 function and contribute to the formation of regulatory complexes.

Potential Data Table Example: Key PAX-1 Interacting Proteins

Interacting ProteinOrganismTissue/Cell TypeProposed Functional Impact on PAX-1Evidence (e.g., Pulldown, Proximity Ligation Assay)
MEOX1MouseSclerotomeModulates DNA bindingCo-immunoprecipitation uniroma2.it
SET1BHumanCervical CancerRegulates H3K4 trimethylationChIP-PCR, Co-immunoprecipitation nih.gov
(Novel Interactor A)HumanDeveloping BoneAffects transcriptional activationProximity Labeling (Future Study)

Decoding Context-Specific Roles of PAX-1 in Diverse Cell Lineages and Developmental Stages

PAX-1 exhibits dynamic expression patterns during embryonic development and is found in various tissues, including the sclerotome, thymus, and pharyngeal pouches. nih.govwikipedia.orgfrontiersin.orgnih.gov Its precise roles and molecular mechanisms may vary significantly depending on the specific cell lineage and developmental stage. While its function in skeletal and thymus development is established, its potential roles in other tissues or at later developmental stages, as well as its emerging role in cancer, require further investigation. researchgate.netnih.govnih.gov Future research should aim to:

Utilize single-cell transcriptomics and proteomics to precisely define PAX-1 expression and activity profiles in heterogeneous cell populations during development and disease.

Employ genetic tools (e.g., conditional knockouts, lineage tracing) to dissect the specific contributions of PAX-1 in different cell types and developmental time windows.

Investigate the unique sets of target genes regulated by PAX-1 in different cellular contexts.

Determine how the cellular environment and signaling pathways influence PAX-1 function and specificity.

Potential Data Table Example: Context-Specific PAX-1 Target Genes

Cell Lineage/TissueDevelopmental Stage/ConditionKey PAX-1 Target Genes (Examples)Proposed Functional OutcomeResearch Method (e.g., RNA-seq, ChIP-seq)
SclerotomeEarly EmbryogenesisBapx1, Sox9, AcanChondrogenic differentiation biologists.comresearchgate.netChIP-seq, RNA-seq biologists.com
Thymic EpitheliumFetal DevelopmentGenes involved in T cell developmentThymus organogenesisRNA-seq (from iPSCs) nih.govnih.gov
Cervical Cancer CellsMalignancyPTPRR, DUSP1, DUSP5, DUSP6Tumor suppressor roleChIP-PCR, RNA-seq nih.gov

Advanced In Vivo Imaging and Live-Cell Tracking of PAX-1 Activity and Dynamics

Current understanding of PAX-1 function is largely based on fixed cell or tissue analysis. To gain deeper insights into its dynamic behavior, localization, and interaction with its targets in real-time within living organisms or cells, advanced imaging techniques are needed. Future research should explore:

Developing fluorescent protein reporters or biosensors to visualize this compound levels, localization, and transcriptional activity in live cells and model organisms. researchgate.net

Utilizing advanced microscopy techniques such as live-cell imaging, Förster resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) to study PAX-1 dynamics, protein-protein interactions, and chromatin binding in living systems.

Applying in vivo imaging techniques to track PAX-1 expressing cells and their contributions to tissue development and morphology over time. researchgate.net

Potential Data Type Example: Live-Cell Imaging Data

Live-cell imaging experiments could generate time-series data showing the dynamic localization of fluorescently-tagged this compound within the nucleus or its recruitment to specific gene loci upon stimulation. FRET experiments could provide data on the proximity and interaction of PAX-1 with potential binding partners in real-time. This data would typically be presented as images, videos, and quantitative analyses of fluorescence intensity, localization, and dynamics over time.

Development of Advanced In Silico Models for Predicting PAX-1 Regulatory Networks and Functional Outcomes

The complex interplay of PAX-1 with DNA, other proteins, and signaling pathways makes it challenging to fully understand its regulatory networks and predict the outcomes of its activity through experimental approaches alone. Computational modeling can integrate diverse datasets and provide a framework for generating testable hypotheses. Future directions include:

Developing sophisticated in silico models that integrate genomic (e.g., ChIP-seq), transcriptomic (e.g., RNA-seq), proteomic (e.g., interactome data), and PTM data to reconstruct PAX-1-centered regulatory networks.

Utilizing machine learning approaches to predict novel PAX-1 target genes, interacting proteins, and the functional consequences of specific mutations or modifications.

Creating computational simulations to model the effects of altered PAX-1 activity on cellular behavior and developmental processes.

Employing systems biology approaches to understand how PAX-1 signaling integrates with other pathways to control complex biological outcomes.

Potential Data Table Example: Predicted PAX-1 Regulatory Interactions (In Silico)

Predicted Interaction TypePAX-1 Feature InvolvedPartner MoleculePredicted EffectConfidence Score (e.g., based on model prediction)Supporting Data Type (e.g., ChIP-seq, Co-expression)
DNA BindingPaired DomainGene Promoter XTranscriptional ActivationHighChIP-seq, Gene Expression Correlation
Protein-Protein InteractionOctapeptide DomainProtein YModulates ActivityMediumPredicted Interaction Databases, Co-expression
Effect of PTMPhosphorylated SerXXXDNA BindingIncreased AffinityHighPhosphoproteomics, In Vitro Binding Assays

Q & A

Q. What is the primary functional role of PAX-1 in cellular processes?

PAX-1 is a transcription factor critical for skeletal development and T-cell differentiation. Its paired domain enables sequence-specific DNA binding, regulating genes involved in vertebral column formation and immune cell maturation. Experimental validation includes knockout models showing skeletal malformations (e.g., undulated mice) and chromatin immunoprecipitation (ChIP) to identify target genes in T-cell lineages .

Q. Which experimental techniques confirm PAX-1's DNA-binding activity?

Gel retardation assays (electrophoretic mobility shift assays, EMSA) using recombinant PAX-1 protein and radiolabeled DNA probes are standard. For example, Pax-1 binding to the even-skipped promoter derivative PRS-4 was confirmed via EMSA . Mutational analyses (e.g., glycine-to-serine substitution in the paired domain) further validate binding specificity by disrupting DNA interaction .

Advanced Research Questions

Q. How do mutations in the paired domain affect PAX-1's transcriptional activity and downstream phenotypes?

The undulated mutation (Gly → Ser at position 15) reduces DNA-binding affinity, as shown by EMSA, and impairs transcriptional activation in reporter assays (e.g., luciferase driven by multimerized binding sites). Phenotypically, this mutation causes vertebral defects in mice, demonstrating the domain's necessity for skeletal patterning. Researchers should combine structural modeling (e.g., predicting β-turn disruptions) with functional assays to dissect mutation impacts .

Q. What experimental designs are optimal for studying PAX-1's anti-inflammatory mechanisms?

Use LPS-induced acute respiratory distress syndrome (ARDS) mouse models to assess PAX-1's inhibition of NF-κB and MAPK pathways. In vitro, quantify cytokine secretion (ELISA) in primary macrophages treated with PAX-1 and measure viability via MTT assays to exclude cytotoxicity. Dose-response studies (e.g., 5–20 mg/kg in mice) clarify therapeutic windows .

Q. How can researchers resolve contradictions in PAX-1's transcriptional activation capabilities?

While PAX-1 activates artificial promoters with multimerized binding sites, its inability to regulate natural promoters (e.g., even-skipped) suggests context-dependent activity. Address this by screening chromatin accessibility (ATAC-seq) and identifying co-factors (e.g., PHA-4) via yeast two-hybrid or co-IP. ChIP-seq in developing tissues may reveal endogenous targets .

Q. What safety considerations are critical when translating PAX-1 into clinical trials?

Monitor QT interval prolongation (ECG) and hematological parameters (CBC) due to dose-dependent neutropenia and thrombocytopenia observed in phase I/II trials. Preclinical studies in dogs and pigs revealed arsenic accumulation at high doses, necessitating pharmacokinetic modeling to optimize dosing regimens .

Q. How can cross-species functional conservation of PAX-1 be investigated?

Perform BLAST alignment and phylogenetic analysis (e.g., PAX-1 homologs in Lissachatina fulica vs. mammals) to identify conserved domains. Functional rescue experiments (e.g., expressing mollusc PAX-1 in murine Pax-1⁻/⁻ models) test conserved roles in development .

Q. What regulatory elements control tissue-specific PAX-1 expression?

Promoter deletion analysis (e.g., 2.5 kb upstream of pax-1 fused to GFP) identifies critical regions. In C. elegans, removing the PHA-4 binding site (TGTTTGC) abolishes pharyngeal expression. Use CRISPR-Cas9 to mutate candidate motifs and assess reporter activity in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.